molecular formula C13H12N2O3S B4568176 ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate CAS No. 74531-87-6

ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate

Cat. No.: B4568176
CAS No.: 74531-87-6
M. Wt: 276.31 g/mol
InChI Key: JSDDXJXVRWCEBV-UHFFFAOYSA-N
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Description

“Ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate” is an organic ligand that possesses strong coordination ability due to the presence of N, O coordination atoms . It is related to the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis of Novel α-Ketoamide Derivatives

Ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate has been utilized in the synthesis of novel α-ketoamide derivatives through the ring opening of N-acylisatin. This compound, in conjunction with OxymaPure/DIC as a coupling reagent, facilitated the creation of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcasing superior yield and purity compared to other methods. These derivatives were characterized using advanced techniques like FT-IR, NMR, and elemental analysis, highlighting their potential in further pharmaceutical research (El‐Faham et al., 2013).

Protein-Tyrosine Phosphatase 1B Inhibition

Research into this compound derivatives has also explored their role as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), a target for treating Type II diabetes and obesity. The derivatives demonstrated potent inhibitory activity, with certain compounds exhibiting rapid reversible inhibition. Their potential for therapeutic applications was further supported by molecular docking studies, which indicated significant hydrogen bond interactions with the enzyme's catalytic residues (Navarrete-Vázquez et al., 2012).

Antimicrobial Activity

Another domain of application for this compound involves the synthesis of compounds with potential antimicrobial activities. This chemical framework has facilitated the creation of thiazole derivatives showing efficacy against various bacterial and fungal pathogens. The structure-activity relationships of these derivatives provide valuable insights for the development of new antimicrobial agents, emphasizing the versatile role of this compound in medicinal chemistry (Wardkhan et al., 2008).

Future Directions

The future directions for the research and development of “ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate” and related compounds could include further exploration of their biological activities and potential applications in various fields such as medicine and industry .

Properties

IUPAC Name

ethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-18-12(17)11(16)15-13-14-10(8-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDDXJXVRWCEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225535
Record name Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74531-87-6
Record name Ethyl 2-oxo-2-[(4-phenyl-2-thiazolyl)amino]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74531-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074531876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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